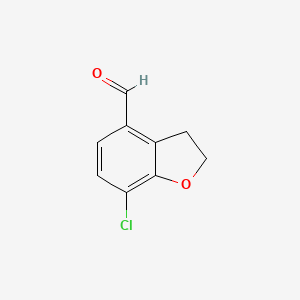
7-Chloro-2,3-dihydrobenzofuran-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that consist of fused benzene and furan rings This particular compound is characterized by the presence of a chlorine atom at the 7th position and an aldehyde group at the 4th position on the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 7-chloro-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired benzofuran derivative . The reaction typically requires refluxing the mixture in ethanol for several hours, followed by acidification to obtain the product.
Industrial Production Methods
Industrial production of 7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 7-chloro-2,3-dihydro-4-Benzofurancarboxylic acid.
Reduction: 7-chloro-2,3-dihydro-4-Benzofuranmethanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. Additionally, the benzofuran ring system may interact with biological membranes and receptors, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-2,3-dihydro-5-Benzofurancarboxaldehyde
- 7-chloro-2,3-dihydro-6-Benzofurancarboxaldehyde
- 7-chloro-2,3-dihydro-3-Benzofurancarboxaldehyde
Uniqueness
7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde is unique due to the specific position of the chlorine atom and the aldehyde group on the benzofuran ring. This unique substitution pattern can influence its reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H7ClO2 |
|---|---|
Molecular Weight |
182.60 g/mol |
IUPAC Name |
7-chloro-2,3-dihydro-1-benzofuran-4-carbaldehyde |
InChI |
InChI=1S/C9H7ClO2/c10-8-2-1-6(5-11)7-3-4-12-9(7)8/h1-2,5H,3-4H2 |
InChI Key |
BNPKLFRYORVSER-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CC(=C21)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















